4-Propylaniline
Description
Chemical Structure and Properties
4-Propylaniline (C₉H₁₁N, molecular weight: 135.21 g/mol) is an aromatic amine with a propyl group substituted at the para position of the benzene ring. Its linear alkyl chain contributes to distinct electronic and steric properties, including a relatively high dipole moment (µ) compared to branched analogs like 4-isopropylaniline . Conformational studies reveal four low-energy conformers (anti and gauche configurations), with the anti form being energetically favorable by ~2 kJ/mol .
Properties
IUPAC Name |
4-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPDPORYXWQVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048180 | |
| Record name | 4-Propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2696-84-6 | |
| Record name | 4-Propylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Propylaniline | |
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| Record name | 4-Propylaniline | |
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| Record name | Benzenamine, 4-propyl- | |
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| Record name | 4-Propylaniline | |
| Source | EPA DSSTox | |
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| Record name | 4-propylaniline | |
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| Record name | 4-PROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Reaction Mechanism and Catalytic System
The alkylation proceeds via electrophilic aromatic substitution, where the Lewis acid (e.g., AlCl₃) generates a carbocation from the alkyl halide. The propyl cation (C₃H₇⁺) attacks the para position of aniline due to the directing effect of the amino group. Secondary or tertiary alkyl halides are preferred to minimize carbocation rearrangements.
Catalyst Selection :
Experimental Protocol
Materials :
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Aniline (1.0 equiv)
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1-Chloropropane (1.2 equiv)
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Anhydrous AlCl₃ (1.5 equiv)
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Dichloromethane (solvent)
Procedure :
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Reactor Setup : Combine aniline and dichloromethane in a dry, nitrogen-purged flask.
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Catalyst Activation : Gradually add AlCl₃ at 0°C with stirring.
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Alkylation : Introduce 1-chloropropane dropwise, maintaining the temperature below 10°C.
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Quenching : After 12 hours, pour the mixture into ice-cold water to hydrolyze excess AlCl₃.
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Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and purify via vacuum distillation.
Yield Optimization :
-
Temperature Control : Keeping the reaction below 10°C minimizes polysubstitution.
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Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophile stability.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.5 equiv | Maximizes electrophile generation |
| Reaction Time | 12–24 hrs | Balances completion vs. side reactions |
| Temperature | 0–10°C | Suppresses oligomerization |
Reduction of 4-Nitropropylbenzene
An alternative route involves the synthesis of 4-nitropropylbenzene followed by reduction to the corresponding amine. This two-step approach avoids the regioselectivity challenges of Friedel-Crafts reactions.
Nitration of Propylbenzene
Propylbenzene undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) to yield 4-nitropropylbenzene. The nitro group preferentially occupies the para position due to the electron-donating propyl group.
Conditions :
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Nitrating Agent : 70% HNO₃ in concentrated H₂SO₄ (1:3 ratio).
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Temperature : 50°C for 4 hours.
Catalytic Hydrogenation
Catalyst : Palladium on carbon (Pd/C, 5% w/w) under hydrogen gas (1–3 atm) quantitatively reduces the nitro group to an amine.
Procedure :
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Reactor Charging : Suspend 4-nitropropylbenzene in methanol with Pd/C.
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Hydrogenation : Apply H₂ at 2 atm, stir at 25°C for 6 hours.
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Workup : Filter catalyst, concentrate under reduced pressure.
Alternative Reducing Systems
Recent advances highlight sodium borohydride (NaBH₄) paired with nickel acetate as a low-pressure alternative:
NaBH₄/Ni(OAc)₂·4H₂O System :
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Solvent : Wet acetonitrile (H₂O:CH₃CN = 1:10).
-
Conditions : Room temperature, 2-hour reaction.
Advantages :
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Eliminates explosive hydrogen gas.
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Scalable without specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Friedel-Crafts Alkylation | Nitro Reduction |
|---|---|---|
| Yield | 60–75% | 85–95% |
| Purity | Requires distillation | High (direct isolation) |
| Safety | Exothermic, moisture-sensitive | Mild conditions |
| Scalability | Moderate (batch process) | High (continuous flow feasible) |
Key Considerations :
-
Cost : Friedel-Crafts requires costly anhydrous conditions and catalyst recycling.
-
Environmental Impact : Nitro reduction generates less acidic waste compared to AlCl₃ quench steps.
Industrial Production Insights
Large-scale synthesis prioritizes the nitro reduction route due to higher atom economy and simpler purification. Fixed-bed reactors with Pd/C catalysts enable continuous hydrogenation, achieving throughputs exceeding 100 kg/day. Recent patents emphasize:
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Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica.
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Green Solvents : Substituting methanol with cyclopentyl methyl ether (CPME) for reduced toxicity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxidase enzymes.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Various quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
4-Propylaniline is characterized by a propyl group attached to the para position of the aniline ring. It appears as a colorless to pale yellow liquid and is soluble in organic solvents. Its molecular weight is approximately 135.21 g/mol, and it has notable chemical properties that facilitate its use in various reactions.
Scientific Research Applications
1. Organic Synthesis:
this compound serves as a versatile reagent in organic synthesis. It is utilized in:
- Synthesis of Heterocycles: It is involved in the production of heterocyclic compounds such as pyridines, imidazoles, and quinolines, which are essential in pharmaceuticals and agrochemicals.
- Catalysis: This compound acts as a catalyst in polymerization reactions, enhancing the efficiency of producing polymers.
2. Pharmaceutical Development:
this compound is recognized for its potential in drug development due to its:
- Antimicrobial Properties: Studies indicate that it may function as an antimicrobial agent, making it a candidate for new drug formulations.
- Enzyme Inhibition: Its interaction with cytochrome P450 enzymes suggests potential applications in modulating metabolic pathways in drug metabolism.
3. Industrial Applications:
In the industrial sector, this compound is used for:
- Dye Production: It acts as an intermediate in synthesizing various dyes.
- Rubber Chemicals: The compound contributes to the formulation of rubber products.
- Corrosion Inhibitors: Its properties help prevent corrosion in metal surfaces .
Toxicological Considerations
While this compound has beneficial applications, it also poses certain health risks:
- Toxicity: Classified as harmful if ingested or inhaled, it can cause skin irritation and respiratory issues .
- Environmental Impact: Its usage must be managed carefully to mitigate potential environmental hazards.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Organic Chemistry | Synthesis of heterocycles |
| Pharmaceutical Industry | Antimicrobial agent, enzyme inhibitor |
| Industrial Chemistry | Dye production, rubber chemicals, corrosion inhibitors |
Case Studies
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This suggests its potential role as a lead compound in developing new antibiotics.
Case Study 2: Polymerization Catalyst
In a study focusing on polymer chemistry, this compound was found to enhance the rate of polymerization significantly when used as a catalyst. This application could lead to more efficient manufacturing processes for polymers used in numerous products.
Mechanism of Action
The exact mechanism of action of 4-Propylaniline is not fully elucidated. it is hypothesized that the catalytic reaction between propylene and aniline is facilitated by aluminum chloride. This reaction likely occurs through a nucleophilic substitution process, where aluminum chloride acts as a Lewis acid, and aniline functions as a nucleophile. The proposed mechanism suggests a stepwise progression involving the formation of a carbocation intermediate .
Comparison with Similar Compounds
Structural and Electronic Properties
- Dipole Moments : The linear propyl chain in this compound enhances polarity compared to branched 4-isopropylaniline or shorter-chain 4-methylaniline .
- Conformational Flexibility : this compound exhibits anti and gauche conformers, influencing its reactivity in catalytic and polymerization processes .
Biological Activity
4-Propylaniline, also known as para-propylaniline, is an aromatic amine with the chemical formula CHN. It has garnered attention in various fields, including organic synthesis, medicinal chemistry, and toxicology. This article explores the biological activity of this compound, focusing on its biochemical interactions, mutagenicity, and potential applications in research.
- Molecular Weight: 135.21 g/mol
- Boiling Point: 224-226 °C
- Density: 0.919 g/mL at 25 °C
These properties suggest that this compound may exhibit specific bioavailability characteristics relevant to its biological activity.
Target of Action
This compound primarily interacts with cytochrome P450 enzymes , which are crucial for the metabolism of various xenobiotics. This interaction can lead to the formation of reactive intermediates that may affect cellular components, including DNA and proteins.
Biochemical Pathways
The compound is involved in several biochemical pathways:
- Oxidative Stress Induction: It can induce oxidative stress in cells, activating stress response pathways.
- Gene Expression Modulation: It influences the expression of detoxification genes, such as those encoding glutathione S-transferases.
Mutagenicity Studies
Research has demonstrated that this compound exhibits mutagenic properties. In a study utilizing the Ames test, both 2-propylaniline and this compound were found to be mutagenic under various conditions . The results indicated that prolonged exposure could lead to DNA damage and potential carcinogenic effects.
Cellular Effects
This compound affects several cellular processes:
- Cell Signaling Pathways: It alters signaling pathways related to cell growth and apoptosis.
- Enzyme Interaction: The compound can inhibit or activate specific enzymes, modifying metabolic pathways within cells.
Study on Mutagenicity
A comprehensive study assessed the mutagenic effects of this compound using bacterial reverse mutation assays. The findings confirmed that the compound exhibited positive mutagenicity across all tested conditions, suggesting a potential risk for carcinogenicity in humans .
Research on Oxidative Stress
In laboratory settings, prolonged exposure to this compound resulted in significant oxidative stress and persistent DNA damage in cultured cells. This study highlights the importance of understanding the temporal effects of chemical exposure on cellular health.
Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents | Major Products Formed |
|---|---|---|---|
| Oxidation | Forms various oxidation products | Hydrogen peroxide | Quinone derivatives |
| Reduction | Converts to corresponding amines | Hydrogen gas with palladium | Reduced derivatives |
| Substitution | Participates in electrophilic aromatic substitution | Halogenating agents | Halogenated derivatives |
These reactions underscore the versatility of this compound in synthetic chemistry.
Scientific Research Applications
This compound is utilized in various scientific domains:
Q & A
Q. What are the standard synthetic routes for 4-propylaniline, and how can its purity be verified post-synthesis?
- Methodological Answer : The synthesis of this compound typically involves the Friedel-Crafts alkylation of aniline with propylene using aluminum chloride (AlCl₃) as a Lewis acid catalyst. Key steps include:
- Reaction Setup : Mix equimolar ratios of aniline and propylene in anhydrous conditions with AlCl₃ (1–2 equivalents) .
- Purification : Distillation under reduced pressure to isolate the product.
- Characterization : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (C₇H₁₁N, MW 109.17 g/mol) and nuclear magnetic resonance (NMR) to verify substitution patterns (e.g., para-propyl group) .
- Purity Assessment : Measure melting point (183–185°C) and compare with literature values from the CRC Handbook .
Q. How is this compound utilized as a reagent in heterocyclic compound synthesis?
- Methodological Answer : this compound serves as a precursor in synthesizing pyridines, imidazoles, and quinolines. Example protocol:
- Quinoline Synthesis : React this compound with glycerol and sulfuric acid (Skraup reaction) under reflux.
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and isolate products via column chromatography .
- Yield Optimization : Adjust stoichiometry (e.g., 1:3 ratio of aniline to glycerol) and temperature (140–160°C) to mitigate side reactions .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Structural Confirmation : Use -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and propyl chain signals (δ 0.9–1.7 ppm) .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., 229°C) .
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (C: 76.97%, H: 10.15%, N: 12.88%) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the proposed nucleophilic substitution pathway for this compound synthesis?
- Methodological Answer : Conflicting data on reaction intermediates (e.g., carbocation vs. radical pathways) require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aniline to identify rate-determining steps .
- Computational Modeling : Density functional theory (DFT) simulations to evaluate energy barriers for carbocation formation .
- Trapping Experiments : Introduce scavengers like 2,6-lutidine to detect transient intermediates .
Q. What experimental design is recommended for assessing this compound's mutagenicity using the Ames test?
- Methodological Answer : Follow OECD Guideline 471:
- Strains : Use Salmonella typhimurium TA98 and TA100 (± metabolic activation via S9 mix) .
- Dosing : Test 5 concentrations (e.g., 0.1–500 μg/plate) in triplicate.
- Controls : Include positive controls (e.g., sodium azide for TA100) and vehicle controls (DMSO) .
- Data Interpretation : A ≥2-fold increase in revertant colonies vs. control indicates mutagenicity .
Q. How can researchers optimize reaction conditions for this compound-based surfactants to improve colloidal stability?
- Methodological Answer :
- Parameter Screening : Use a factorial design to test variables: pH (4–10), temperature (25–80°C), and alkyl chain length .
- Stability Metrics : Measure critical micelle concentration (CMC) via surface tension and dynamic light scattering (DLS) for particle size .
- Contradiction Resolution : If data conflicts (e.g., inconsistent CMC values), validate via zeta potential measurements and replicate trials .
Q. What strategies address discrepancies in reported catalytic efficiencies of this compound in polymerization reactions?
- Methodological Answer :
- Baseline Comparison : Replicate studies using identical monomer ratios (e.g., styrene:this compound = 10:1) and initiators (e.g., benzoyl peroxide) .
- Advanced Characterization : Gel permeation chromatography (GPC) to compare molecular weight distributions .
- Error Analysis : Calculate standard deviations across triplicate runs and assess instrument calibration (e.g., NMR for end-group analysis) .
Methodological Guidelines for Data Integrity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
